molecular formula C21H20N2O2 B2916113 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899991-51-6

1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2916113
CAS No.: 899991-51-6
M. Wt: 332.403
InChI Key: RNIYERRAOVNFBH-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a functionalized 2-pyridone derivative offered for biological and pharmaceutical research. Compounds based on the 2-pyridone scaffold are the subject of extensive investigation due to their broad spectrum of biological activities. This scaffold is recognized for its prevalence in medicinal chemistry and its ability to undergo a range of chemical reactions for further functionalization . Specifically, 2-pyridone derivatives have demonstrated significant promise in antimicrobial research. Structural analogues have shown potent activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , with some derivatives exhibiting efficacy that surpasses standard antibiotic controls. The antibacterial mechanism is frequently associated with the inhibition of bacterial type II topoisomerase and DNA gyrase enzymes . Beyond antimicrobial applications, the 2-pyridone core is a key structure in the exploration of novel anticancer agents. Researchers are actively synthesizing and evaluating various substituted 2-pyridones for their cytotoxic effects against diverse cancer cell lines . The specific substitution pattern on the 2-pyridone ring, particularly with electron-withdrawing groups at certain positions, is a critical determinant of its biological potency and is a major focus of structure-activity relationship (SAR) studies . This reagent serves as a valuable building block for such investigations, enabling researchers to explore new chemical space and develop potential therapeutic candidates.

Properties

IUPAC Name

N-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-5-9-17(10-6-15)14-23-13-3-4-19(21(23)25)20(24)22-18-11-7-16(2)8-12-18/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIYERRAOVNFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the reaction of 4-methylbenzyl chloride with a suitable amine under controlled conditions. The intermediate products are then subjected to further reactions, including cyclization and oxidation, to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or other nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity allows for the creation of diverse chemical structures, making it valuable in organic synthesis.

Biology: In biological research, 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in the benzyl, dihydropyridine, or carboxamide substituents. Key findings from structure-activity relationship (SAR) studies and synthetic derivatives are highlighted.

Role of the p-Tolyl Group

  • TNF-α Inhibition : In a series of pyrazole-based TNF-α inhibitors (e.g., compounds 40a–p), replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro, 4-bromo, 4-methoxy) or altering its position (e.g., positional isomers like 40n and 40p) resulted in significant loss of activity . This underscores the importance of the p-tolyl methyl group for maintaining optimal electronic and steric properties.
  • Anti-Tubercular Activity : Imidazo[1,2-a]pyridine-3-carboxamide derivatives with p-tolyl groups, such as 7-methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide , exhibited potent anti-TB activity (MIC = 0.004 µM), suggesting that the p-tolyl motif enhances target affinity in diverse scaffolds .

Biological Activity

1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N2O2C_{21}H_{22}N_2O_2, with a molecular weight of approximately 350.41 g/mol. The compound features a dihydropyridine ring, which is known for its role in various biological activities, particularly in cardiovascular and neuropharmacological contexts.

PropertyValue
Molecular FormulaC21H22N2O2
Molecular Weight350.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to the dihydropyridine structure, which can scavenge free radicals and reduce oxidative stress in cells. Such effects are crucial in preventing cellular damage and may contribute to the compound's therapeutic potential against diseases linked to oxidative stress.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of related dihydropyridines against various pathogens. For instance, derivatives have shown activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its interaction with neurotransmitter systems. Analogous compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like dopamine and serotonin. By inhibiting MAO, these compounds can enhance neurotransmitter levels, potentially offering therapeutic benefits in conditions such as depression and Parkinson's disease.

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various dihydropyridine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with standard chemotherapeutics like doxorubicin. This suggests a potential role for this compound in enhancing cancer treatment efficacy through synergistic effects .

Study 2: Cardiovascular Effects

In a rodent model of hypertension, a related dihydropyridine compound demonstrated vasodilatory effects by blocking calcium channels. This mechanism is critical for managing hypertension and preventing cardiovascular diseases. The study highlighted the potential of dihydropyridines as antihypertensive agents .

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